Cas no 2034605-02-0 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide structure](https://www.kuujia.com/scimg/cas/2034605-02-0x500.png)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
- N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
-
- Inchi: 1S/C23H23N3O4S/c1-23(30,19-12-15-6-2-3-9-18(15)31-19)14-24-21(28)22(29)25-16-7-4-8-17(13-16)26-11-5-10-20(26)27/h2-4,6-9,12-13,30H,5,10-11,14H2,1H3,(H,24,28)(H,25,29)
- InChI Key: NBDWQSUHFLLCJT-UHFFFAOYSA-N
- SMILES: C(NCC(C1SC2=CC=CC=C2C=1)(O)C)(=O)C(NC1=CC=CC(N2CCCC2=O)=C1)=O
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-4010-75mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-30mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-15mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-5μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-25mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-20μmol |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-2mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-1mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-3mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-4010-4mg |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide |
2034605-02-0 | 4mg |
$66.0 | 2023-09-09 |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide Related Literature
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Research Brief on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (CAS: 2034605-02-0)
Recent studies on the compound N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (CAS: 2034605-02-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiophene and pyrrolidinone moieties, has demonstrated promising activity in targeting specific biological pathways, making it a subject of intense research interest.
The primary focus of current research has been on elucidating the compound's mechanism of action and its pharmacological properties. In vitro and in vivo studies have shown that this molecule exhibits significant binding affinity to certain protein targets involved in inflammatory and neurodegenerative diseases. The presence of the 2-oxopyrrolidin-1-yl group is believed to enhance its bioavailability and brain penetration, which is particularly relevant for central nervous system (CNS) applications.
One of the key findings from recent investigations is the compound's ability to modulate specific signaling pathways, such as the NF-κB and MAPK cascades, which are critical in the regulation of immune responses and cell survival. These properties suggest potential applications in treating conditions like rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. Additionally, preliminary data indicate that the molecule may have synergistic effects when combined with existing therapeutics, opening new avenues for combination therapy.
From a chemical synthesis perspective, recent advancements have optimized the production process of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, improving yield and purity. These developments are crucial for scaling up production for clinical trials. Analytical techniques such as HPLC-MS and NMR spectroscopy have been employed to ensure the compound's structural integrity and consistency across batches.
Despite these promising results, challenges remain in fully understanding the compound's pharmacokinetics and potential side effects. Ongoing studies are focused on addressing these gaps, with particular attention to its metabolic stability and toxicity profile. Researchers are also exploring structural analogs to enhance efficacy and reduce off-target effects.
In conclusion, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide represents a compelling candidate for further development in the pharmaceutical industry. Its unique chemical structure and biological activity warrant continued investigation, with the potential to yield innovative treatments for a range of diseases. Future research directions include detailed preclinical studies and the initiation of Phase I clinical trials to evaluate its safety and efficacy in humans.
2034605-02-0 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide) Related Products
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)



